molecular formula C41H59N5O9 B1448975 Boc-Lys(Fmoc)-Leu-Ala-Leu-OH CAS No. 250290-84-7

Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

Cat. No. B1448975
M. Wt: 765.9 g/mol
InChI Key: OMSPHYGVMZPCJZ-OPPLUPLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a peptide composed of five amino acids: Boc-protected lysine (Boc-Lys), leucine (Leu), alanine (Ala), and another leucine (Leu) .

  • The Boc group (tert-butoxycarbonyl ) serves as a protecting group for the amino group of lysine, preventing unwanted reactions during peptide synthesis.

  • The Fmoc group (9-fluorenylmethoxycarbonyl ) is a protecting group for the amino group of lysine, commonly used in solid-phase peptide synthesis.

  • The sequence of amino acids in this peptide is Boc-Lys(Fmoc)-Leu-Ala-Leu-OH .





  • Synthesis Analysis



    • Solid-phase peptide synthesis (SPPS) is the most common method for preparing this peptide.

    • The Boc-Lys(Fmoc)-Leu-Ala-Leu-OH peptide is assembled step-by-step on a solid support (usually a resin) using Fmoc chemistry .

    • Each amino acid is added sequentially, with the Boc and Fmoc groups protecting the amino groups.

    • After assembly, the peptide is cleaved from the resin and deprotected to yield the final product.





  • Molecular Structure Analysis



    • The molecular formula of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is C26H32N2O6 .

    • The molecular weight is approximately 468.54 g/mol .

    • The chemical structure consists of the five amino acids linked together, with the Boc and Fmoc groups protecting the lysine amino group.





  • Chemical Reactions Analysis



    • During peptide synthesis, each amino acid is coupled to the growing peptide chain using activation reagents (e.g., DIC, HATU, TBTU).

    • The Boc and Fmoc groups are deprotected using specific reagents (e.g., piperidine for Fmoc).

    • The final peptide is cleaved from the resin using TFA (trifluoroacetic acid) .





  • Physical And Chemical Properties Analysis



    • Solubility : The peptide is soluble in organic solvents like DMF or DMSO.

    • Stability : It is stable under dry conditions but should be stored at low temperatures to prevent degradation.




  • Scientific Research Applications

    Synthesis and Peptide Linking

    The compound Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is used in the synthesis and structure characterization of peptides. Zhao Yi-nan and Melanie Key (2013) highlighted the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, emphasizing the challenges in synthesizing polypeptides such as low yield and purification difficulties. Their work provides a basis for amino protection reaction and polypeptide synthesis, relevant to the study of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (Zhao Yi-nan & Melanie Key, 2013).

    Hydrophobic Peptide Manufacturing

    Firuz Shakoori and Archana Gangakhedkar (2014) discussed the use of polylysine linkers in the manufacturing of hydrophobic peptides, a common component in cancer vaccinations. The study demonstrated the utility of a hydrophilic peptide 'tail' in the purification of hydrophobic peptides, facilitating large-scale production for clinical trials. This research might be indirectly related to the applications of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in producing peptides with similar hydrophobic characteristics (Firuz Shakoori & Archana Gangakhedkar, 2014).

    Gelation Capability and Supramolecular Chemistry

    Zong Qianying et al. (2016) explored the synthesis and gelation capability of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s, which could relate to the structural and functional properties of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH. Their findings on the self-assembly into 3D structures and the impact on gelation properties in various solvents provide insights into the potential applications of similar peptides in creating stable organogels (Zong Qianying et al., 2016).

    Modification and Functionalization

    Y. Dacheng (2010) discussed the synthesis of site-specifically modified lysine, which could be extended to the modification of peptides like Boc-Lys(Fmoc)-Leu-Ala-Leu-OH. The study emphasizes the successful site-directed modification of lysine, which could be crucial for specific applications in peptide synthesis and functionalization (Y. Dacheng, 2010).

    Safety And Hazards



    • Standard laboratory precautions apply when handling this peptide.

    • Avoid inhalation, ingestion, and skin contact .

    • Dispose of waste properly .




  • Future Directions



    • Investigate the biological activity of this peptide.

    • Explore its potential as a drug candidate or research tool .




    properties

    IUPAC Name

    (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OMSPHYGVMZPCJZ-OPPLUPLLSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C41H59N5O9
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    765.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
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    Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
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    Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
    Reactant of Route 6
    Boc-Lys(Fmoc)-Leu-Ala-Leu-OH

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